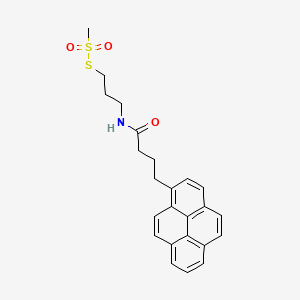
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is a biochemical compound with the molecular formula C24H25NO3S2 and a molecular weight of 439.59 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrene moiety and a methanethiosulfonate group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate typically involves the reaction of 1-pyrenebutyric acid with aminopropyl methanethiosulfonate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The methanethiosulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the methanethiosulfonate group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research for labeling and detecting proteins.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Pyrenebutyryl Aminopropyl Methanethiosulfonate involves its ability to form covalent bonds with nucleophilic groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups in proteins, leading to the formation of stable thioether bonds. This property makes it a valuable tool for labeling and detecting proteins in various biological assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pyrenebutyric Acid: Lacks the methanethiosulfonate group, making it less reactive towards thiol groups.
Aminopropyl Methanethiosulfonate: Lacks the pyrene moiety, reducing its utility in fluorescence-based assays.
N-(3-Methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide: A closely related compound with similar reactivity but different structural features.
Uniqueness
1-Pyrenebutyryl Aminopropyl Methanethiosulfonate is unique due to its combination of a pyrene moiety and a methanethiosulfonate group, which provides both fluorescence properties and reactivity towards thiol groups. This dual functionality makes it particularly valuable in proteomics research and other scientific applications .
Eigenschaften
IUPAC Name |
N-(3-methylsulfonylsulfanylpropyl)-4-pyren-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c1-30(27,28)29-16-4-15-25-22(26)8-3-5-17-9-10-20-12-11-18-6-2-7-19-13-14-21(17)24(20)23(18)19/h2,6-7,9-14H,3-5,8,15-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYWVVCHPGNCFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














